4,4-Bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one
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Overview
Description
4,4-Bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of two 4-chlorophenyl groups attached to a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate isoquinoline derivative under specific conditions. One common method involves the use of a condensation reaction, where 4-chlorobenzaldehyde is reacted with isoquinoline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Another compound with two chlorophenyl groups, known for its use in the production of high-performance polymers.
Bis(4-chlorophenyl) sulfone: Similar in structure but with different functional groups, used in various industrial applications.
Uniqueness
4,4-Bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61308-66-5 |
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Molecular Formula |
C21H15Cl2NO |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4,4-bis(4-chlorophenyl)-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C21H15Cl2NO/c22-17-9-5-15(6-10-17)21(16-7-11-18(23)12-8-16)19-4-2-1-3-14(19)13-24-20(21)25/h1-12H,13H2,(H,24,25) |
InChI Key |
XXPLIHCNVJDGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)N1)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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